2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride is a synthetic compound with the molecular formula C16H22N2O4·HCl It is a derivative of propanoic acid and contains a piperidine ring substituted with a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Amino Acid Formation: The amino acid moiety is introduced through a series of reactions involving the addition of amino and carboxyl groups.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
- 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
Uniqueness
2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the benzyloxycarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c17-14(15(19)20)10-12-6-8-18(9-7-12)16(21)22-11-13-4-2-1-3-5-13;/h1-5,12,14H,6-11,17H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHYOQJMMDWXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(C(=O)O)N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.